Cas no 1896567-96-6 (3-(1-aminocyclohexyl)benzene-1,2-diol)

3-(1-Aminocyclohexyl)benzene-1,2-diol is a cyclohexylamine-substituted catechol derivative with potential applications in organic synthesis and pharmaceutical research. Its structural features, including the aromatic diol moiety and the aminocyclohexyl group, make it a versatile intermediate for the development of bioactive compounds. The catechol functionality offers chelating properties, while the aminocyclohexyl substituent introduces steric and electronic modulation, which may enhance binding affinity in medicinal chemistry applications. This compound is particularly valuable for researchers exploring dopamine receptor ligands or metal-chelating agents due to its balanced hydrophobicity and reactivity. Its stability under standard conditions further facilitates handling in synthetic workflows.
3-(1-aminocyclohexyl)benzene-1,2-diol structure
1896567-96-6 structure
Product name:3-(1-aminocyclohexyl)benzene-1,2-diol
CAS No:1896567-96-6
MF:C12H17NO2
MW:207.268883466721
CID:6178302
PubChem ID:117296070

3-(1-aminocyclohexyl)benzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-aminocyclohexyl)benzene-1,2-diol
    • EN300-1765711
    • 1896567-96-6
    • Inchi: 1S/C12H17NO2/c13-12(7-2-1-3-8-12)9-5-4-6-10(14)11(9)15/h4-6,14-15H,1-3,7-8,13H2
    • InChI Key: OFXABPOZNJGDLO-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C1(CCCCC1)N)O

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų
  • XLogP3: 1.7

3-(1-aminocyclohexyl)benzene-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1765711-0.5g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
0.5g
$974.0 2023-09-20
Enamine
EN300-1765711-2.5g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
2.5g
$1988.0 2023-09-20
Enamine
EN300-1765711-5.0g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
5g
$2940.0 2023-06-03
Enamine
EN300-1765711-0.05g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
0.05g
$851.0 2023-09-20
Enamine
EN300-1765711-10.0g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
10g
$4360.0 2023-06-03
Enamine
EN300-1765711-5g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
5g
$2940.0 2023-09-20
Enamine
EN300-1765711-0.1g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
0.1g
$892.0 2023-09-20
Enamine
EN300-1765711-0.25g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
0.25g
$933.0 2023-09-20
Enamine
EN300-1765711-1.0g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
1g
$1014.0 2023-06-03
Enamine
EN300-1765711-1g
3-(1-aminocyclohexyl)benzene-1,2-diol
1896567-96-6
1g
$1014.0 2023-09-20

Additional information on 3-(1-aminocyclohexyl)benzene-1,2-diol

Introduction to 3-(1-aminocyclohexyl)benzene-1,2-diol (CAS No. 1896567-96-6)

3-(1-aminocyclohexyl)benzene-1,2-diol, also known by its CAS number 1896567-96-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzene ring with a cyclohexylamine moiety and two hydroxyl groups. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.

The synthesis of 3-(1-aminocyclohexyl)benzene-1,2-diol involves several steps, including the formation of the cyclohexylamine derivative and the subsequent coupling with a substituted benzene ring. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its evaluation in preclinical and clinical studies.

In terms of its chemical properties, 3-(1-aminocyclohexyl)benzene-1,2-diol exhibits high solubility in polar solvents and moderate solubility in non-polar solvents. This property is crucial for its formulation into various pharmaceutical dosage forms, such as tablets, capsules, and injectable solutions. Additionally, the compound's stability under different conditions, including temperature and pH, has been extensively studied to ensure its suitability for long-term storage and transportation.

The biological activity of 3-(1-aminocyclohexyl)benzene-1,2-diol has been a focal point of recent research. Studies have shown that this compound possesses potent antioxidant and anti-inflammatory properties. These effects are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In vitro experiments using cell lines have demonstrated that 3-(1-aminocyclohexyl)benzene-1,2-diol can protect cells from oxidative stress-induced damage and reduce inflammation in various tissue models.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(1-aminocyclohexyl)benzene-1,2-diol in treating conditions such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammatory conditions. Preliminary results from phase I trials have shown promising outcomes, with the compound being well-tolerated by participants and demonstrating significant therapeutic benefits.

The pharmacokinetic profile of 3-(1-aminocyclohexyl)benzene-1,2-diol has also been investigated. It has been found to have good oral bioavailability and a favorable distribution pattern within the body. The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with metabolites being excreted through both renal and biliary pathways. This information is crucial for optimizing dosing regimens and minimizing potential side effects.

In addition to its therapeutic potential, 3-(1-aminocyclohexyl)benzene-1,2-diol has shown promise as a research tool in understanding the mechanisms underlying oxidative stress and inflammation. Its ability to modulate these processes makes it a valuable compound for investigating the pathogenesis of various diseases and developing new therapeutic strategies.

The future outlook for 3-(1-aminocyclohexyl)benzene-1,2-diol (CAS No. 1896567-96-6) is promising. Ongoing research aims to further elucidate its mechanisms of action, optimize its formulation for clinical use, and explore its potential in combination therapies. As more data becomes available from clinical trials, it is anticipated that this compound will play a significant role in advancing the treatment options for patients suffering from oxidative stress-related conditions.

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